molecular formula C14H10BrN3O2 B7543461 (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

Cat. No. B7543461
M. Wt: 332.15 g/mol
InChI Key: FDYKDIPDXOGISL-UHFFFAOYSA-N
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Description

(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyridine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is not yet fully understood. However, studies have shown that it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
Studies have shown that (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone exhibits anti-inflammatory and anti-cancer activities. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone in lab experiments is its potential application in various fields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone. One direction is to further investigate its mechanism of action and optimize its use as an anti-inflammatory and anti-cancer agent. Another direction is to study its potential application in the field of organic electronics and to optimize its electronic properties. Additionally, further studies can be conducted to investigate its potential use as an antioxidant and antibacterial agent.
In conclusion, (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a chemical compound that has shown promising results in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and optimize its use in experiments.

Synthesis Methods

The synthesis of (5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone has been reported in several studies. One of the most common methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-2H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin to produce the final product.

Scientific Research Applications

(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. It has also been studied for its potential application in the field of organic electronics due to its unique electronic properties.

properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c1-7-10-4-8(6-16-14(10)18-17-7)13(20)11-5-9(15)2-3-12(11)19/h2-6,19H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYKDIPDXOGISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

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